7-Benzyloxytryptamine

TRPM8 ion channel pain research cold sensation

7-Benzyloxytryptamine (7-BT) is a synthetic tryptamine derivative bearing a benzyloxy substituent at the 7-position of the indole ring, with molecular formula C₁₇H₁₈N₂O and molecular weight 266.34 g/mol. Unlike the more extensively characterized 5-benzyloxytryptamine (5-BT), 7-BT exhibits a distinct pharmacological fingerprint characterized by moderate serotonin transporter (SERT) inhibition with pronounced species selectivity between human and Drosophila SERT orthologs, broad but moderate agonist activity across 5-HT₁D, 5-HT₂, and 5-HT₆ receptor subtypes, and relatively weak antagonist activity at the TRPM8 ion channel.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 31677-75-5
Cat. No. B1266907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxytryptamine
CAS31677-75-5
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN
InChIInChI=1S/C17H18N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12,18H2
InChIKeyJOYGWYISRWPUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyloxytryptamine (CAS 31677-75-5): A 7-Substituted Tryptamine Probe for Serotonergic and TRP Channel Research


7-Benzyloxytryptamine (7-BT) is a synthetic tryptamine derivative bearing a benzyloxy substituent at the 7-position of the indole ring, with molecular formula C₁₇H₁₈N₂O and molecular weight 266.34 g/mol . Unlike the more extensively characterized 5-benzyloxytryptamine (5-BT), 7-BT exhibits a distinct pharmacological fingerprint characterized by moderate serotonin transporter (SERT) inhibition with pronounced species selectivity between human and Drosophila SERT orthologs, broad but moderate agonist activity across 5-HT₁D, 5-HT₂, and 5-HT₆ receptor subtypes, and relatively weak antagonist activity at the TRPM8 ion channel [1].

Why 7-Benzyloxytryptamine Cannot Be Replaced by 5-Benzyloxytryptamine or Other In-Class Tryptamines


The position of the benzyloxy substituent on the indole ring is a critical determinant of pharmacological activity. In their seminal 1967 study, Hunt and Brimblecombe demonstrated that substitution at the 5-position of the indole nucleus consistently confers higher biological activity than identical substitution at the 7-position across multiple in vivo endpoints including open-field behavior and hyperthermia induction in rabbits [1]. This positional SAR is recapitulated at the molecular level: 5-BT is a potent TRPM8 antagonist (IC₅₀ = 660 nM) whereas 7-BT is approximately 13.5-fold weaker at the same channel (IC₅₀ = 8,930 nM) [2]. Conversely, 7-BT's unique interaction with SERT transmembrane domain I residue Y95 enables species-dependent pharmacology that is not shared by 5-substituted analogs, making the two compounds non-interchangeable for studies requiring selective SERT probing or where TRPM8-mediated confounding must be minimized [3].

Quantitative Evidence Guide: Measured Differentiation of 7-Benzyloxytryptamine Against Closest Analogs


TRPM8 Antagonism: 7-BT Is 13.5-Fold Weaker Than 5-BT, Offering a Cleaner Background for SERT-Focused Studies

In a head-to-head study by DeFalco et al. (2010) testing commercially available tryptamine derivatives for TRPM8 antagonism, 7-benzyloxytryptamine (7-BT) exhibited an IC₅₀ of 8,930 nM at human TRPM8 expressed in HEK293 cells, compared to 5-benzyloxytryptamine (5-BT) with an IC₅₀ of 660 nM and 5-methoxytryptamine with an IC₅₀ of 11,600 nM in the same assay system [1]. This represents a 13.5-fold weaker TRPM8 antagonism for 7-BT relative to 5-BT. The study explicitly noted that related tryptamine derivatives showed diminished or no antagonist activity at TRPM8 compared to 5-BT [2].

TRPM8 ion channel pain research cold sensation tryptamine SAR

SERT Species Selectivity: 7-BT Exhibits ~6-Fold Binding Selectivity Between Human and Drosophila SERT Mediated by a Single TMD I Residue

Adkins et al. (2001) demonstrated that 7-BT discriminates between human SERT (hSERT) and Drosophila melanogaster SERT (dSERT) in both transport inhibition and competitive radioligand binding assays. In [³H]citalopram competition binding experiments using membranes from stably transfected HEK-293 cells, 7-BT exhibited Kᵢ values of 6.8 ± 1.5 μM at hSERT versus 1.1 ± 0.2 μM at dSERT, representing a ~6.2-fold higher affinity for the Drosophila ortholog [1]. This species selectivity was recapitulated in transport inhibition assays with up to 40-fold potency differences observed across the full set of substituted tryptamine analogs tested. Site-directed mutagenesis identified a single residue—Y95 in hSERT (F90 in dSERT)—as the critical determinant of 7-BT species selectivity; the hSERT Y95F mutation shifted 7-BT binding Kᵢ to 1.3 ± 0.2 μM, nearly fully recapitulating the dSERT phenotype [1]. In contrast, tryptamine and 5-HT itself showed less than 5-fold species differences in the same assay system, highlighting the unique dependence of 7-substituted analogs on TMD I architecture [2].

serotonin transporter SERT species-selectivity transmembrane domain I substrate recognition

Positional SAR: 7-Substitution Confers Significantly Lower In Vivo Activity Than 5-Substitution Across Behavioral and Physiological Endpoints

Hunt and Brimblecombe (1967) synthesized and directly compared tryptamines bearing hydroxy, methoxy, or benzyloxy substituents at the 5-, 6-, or 7-positions of the indole ring. Across nine compounds tested, 5-substituted analogs consistently showed the highest biological activity. The study explicitly reported that substitution at the 5-position conferred higher biological activity than identical substitution at the 6- or 7-positions in both open-field behavior modification in rats and hyperthermia induction in rabbits [1]. Notably, the more active compounds in hyperthermia assays were also lethal to rabbits at higher doses, indicating that the 7-substitution position intrinsically limits maximal efficacy and toxicity relative to 5-substitution [1]. This positional hierarchy provides a quantitative framework for experimental design: 7-BT is the preferred choice when lower intrinsic in vivo activity is desired to avoid ceiling effects or toxicity that would occur with 5-substituted analogs at equivalent doses.

structure-activity relationship positional isomerism in vivo pharmacology indole substitution behavioral pharmacology

Monoamine Oxidase Inhibition: 7-BT and Structurally Related Benzyloxy-Indole Derivatives Exhibit Marked MAO-B Selectivity Over MAO-A

Research on benzyloxy-substituted indole derivatives, including compounds structurally related to 7-BT, has established that the benzyloxy group confers pronounced selectivity for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). A closely related analog, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine, exhibits Kᵢ values of 800 ± 60 nM for MAO-A and 0.75 ± 0.15 nM for MAO-B, yielding a selectivity index of 1,066 for MAO-B [1]. The selectivity mechanism involves competitive inhibition at MAO-A versus suicide (mechanism-based) inhibition at MAO-B, arising from differential binding orientations within the respective active sites. Key active-site interactions include the benzyloxy group engaging tyrosine 435, cysteine 172, and aromatic cage residues within MAO-B [2]. Ex vivo studies in mice demonstrated that benzyloxy-indole derivatives can selectively inhibit brain MAO-B activity by 90% without affecting MAO-A activity at appropriate doses, thereby reducing the risk of tyramine-induced hypertensive crisis associated with non-selective MAO inhibitors [1]. While direct Kᵢ data for 7-BT itself at MAO isoforms are not yet reported, the class-level SAR indicates that the 7-benzyloxy substitution pattern is expected to retain MAO-B selectivity, though the exact selectivity index may differ from the 5-substituted analog due to the positional effects described above.

monoamine oxidase B MAO-B inhibitor benzyloxyindole neurotransmitter metabolism selectivity index

Serotonin Receptor Subtype Profile: 7-BT Functions as a Broad-Spectrum Partial Agonist at 5-HT₁D, 5-HT₂, and 5-HT₆ Receptors with pKᵢ 6.5–7.2 at 5-HT₁D

7-Benzyloxytryptamine demonstrates agonist activity across multiple serotonin receptor subtypes. At 5-HT₁D receptors, 7-BT exhibits binding affinity values in the range of pKᵢ 6.5–7.2 (corresponding to Kᵢ ≈ 63–316 nM) and functions as a partial agonist with an IC₅₀ of approximately 40 nM for 5-HT₁D/₁B receptor-mediated responses in bovine caudate preparations . In comparison, the 5-substituted analog 5-BT is characterized as a selective partial agonist at 5-HT₁D/₁B receptors with comparable IC₅₀ of 40 nM at bovine caudate 5-HT₁D but shows reduced affinity for 5-HT₂ receptors (IC₅₀ > 470 nM) . 7-BT additionally shows broad activity across the 5-HT₂ receptor family (5-HT₂A, 5-HT₂B, 5-HT₂C) and 5-HT₆ receptors, functioning as a partial agonist in intracellular calcium mobilization assays with variable efficacy across subtypes . This broader receptor engagement profile contrasts with the more restricted 5-HT₁D/₁B selectivity of 5-BT, positioning 7-BT as a multi-receptor probe when pan-serotonergic modulation is experimentally desired.

5-HT1D receptor serotonin receptor agonism partial agonist receptor profiling pKi

SERT Selectivity Over NET/DAT: 7-BT Exhibits Minimal Activity at Norepinephrine and Dopamine Transporters (IC₅₀ > 10 μM)

7-Benzyloxytryptamine demonstrates selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and dopamine transporter (DAT). Functional uptake inhibition assays reveal that 7-BT exhibits IC₅₀ values exceeding 10 μM at both NET and DAT, indicating minimal interaction with catecholamine transporters . For comparison, 5-methoxytryptamine, a commonly used non-selective tryptamine reference compound, similarly shows preferential SERT activity but with a different absolute potency profile. BindingDB records corroborate this selectivity: human SERT inhibition IC₅₀ values for 7-BT range from 250 nM to 1,000 nM across different assay formats (rat synaptosomes and recombinant human SERT in HEK293 or CHO cells) [1], yielding a SERT/NET selectivity window of at least 10- to 40-fold. This serotonergic selectivity is a key differentiator from non-selective monoamine transporter ligands such as cocaine or amphetamine analogs, and positions 7-BT as a SERT-preferring tool compound.

transporter selectivity SERT NET DAT serotonergic selectivity

Optimal Application Scenarios for 7-Benzyloxytryptamine Based on Quantitative Differentiation Evidence


SERT Transmembrane Domain I Structure-Function Studies Exploiting Species-Selective Binding

7-BT is uniquely suited for dissecting the contribution of TMD I residues (particularly Y95/F90) to SERT substrate recognition. Its ~6.2-fold binding selectivity between human and Drosophila SERT, coupled with the availability of validated Y95F and chimeric SERT constructs, enables high-resolution mutagenesis studies that are not feasible with non-discriminating substrates such as 5-HT or tryptamine (both <5-fold species difference). Researchers should procure 7-BT when designing cross-species SERT chimera or site-directed mutagenesis experiments aimed at mapping substrate interaction surfaces within the SERT permeation pathway [1].

Serotonergic Behavioral Pharmacology Requiring Reduced TRPM8-Mediated Confounds

In rodent behavioral assays where TRPM8 activation (cold sensation, analgesia) may confound interpretation of serotonergic effects, 7-BT (TRPM8 IC₅₀ = 8,930 nM) provides a >13-fold cleaner background than 5-BT (TRPM8 IC₅₀ = 660 nM). This is particularly relevant for pain, anxiety, and depression models where cold allodynia or TRPM8-mediated analgesia could produce false-positive or false-negative results. 7-BT should be prioritized over 5-BT whenever the experimental readout could be influenced by TRPM8 channel modulation [2].

Multi-Receptor Serotonergic Profiling in Recombinant Systems

For in vitro receptor panel screens requiring simultaneous engagement of 5-HT₁D, 5-HT₂ (A/B/C), and 5-HT₆ receptors, 7-BT's broad partial agonist profile (pKᵢ 6.5–7.2 at 5-HT₁D; partial agonist at 5-HT₂ and 5-HT₆) makes it a more suitable probe than 5-BT, which shows restricted 5-HT₁D/₁B selectivity with >10-fold lower affinity for 5-HT₂ receptors (IC₅₀ > 470 nM). Procurement of 7-BT is indicated when the experimental goal is to activate multiple serotonergic receptor subtypes simultaneously from a single compound, reducing the need for multiple tool compounds in parallel treatment arms .

MAO-B Selective Inhibition Studies with Simultaneous Serotonergic Modulation

Based on class-level SAR for benzyloxy-indole derivatives showing >1,000-fold MAO-B selectivity (reference analog Kᵢ: MAO-B = 0.75 nM vs. MAO-A = 800 nM) and ex vivo confirmation of 90% brain MAO-B inhibition without MAO-A effects, 7-BT represents a potential dual-purpose research tool for studies investigating the intersection of MAO-B-mediated dopamine/β-phenylethylamine metabolism and serotonergic signaling. Direct confirmation of 7-BT's MAO isoform selectivity is recommended prior to procurement for this specific application; however, the benzyloxy-indole class SAR provides strong rationale for exploratory studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyloxytryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.